N-cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Kinase selectivity BRD4 bromodomain Structure-activity relationship

N-cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide (molecular formula C₁₄H₁₈N₆O, molecular weight 286.33 g/mol) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class. It features a piperidine-3-carboxamide core N-linked to the pyridazine ring at position 6, with an N-cyclohexyl carboxamide substituent and no substitution at the triazole C3 position.

Molecular Formula C17H24N6O
Molecular Weight 328.4 g/mol
Cat. No. B12175257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Molecular FormulaC17H24N6O
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2CCCN(C2)C3=NN4C=NN=C4C=C3
InChIInChI=1S/C17H24N6O/c24-17(19-14-6-2-1-3-7-14)13-5-4-10-22(11-13)16-9-8-15-20-18-12-23(15)21-16/h8-9,12-14H,1-7,10-11H2,(H,19,24)
InChIKeyLNJVZJFDXKOLOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide: Chemical Class, Structural Identity, and Procurement Context


N-cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide (molecular formula C₁₄H₁₈N₆O, molecular weight 286.33 g/mol) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class. It features a piperidine-3-carboxamide core N-linked to the pyridazine ring at position 6, with an N-cyclohexyl carboxamide substituent and no substitution at the triazole C3 position. This scaffold has been explored across multiple therapeutic target families—including BRD4 bromodomains [1], c-Met/Pim-1 kinases [2], Pim-1 kinase [3], and Leishmania sterol methyltransferase [4]—establishing the triazolopyridazine core as a privileged structure for inhibitor design. The compound is available from commercial screening library suppliers as a research-grade chemical probe.

Why N-Cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide Cannot Be Replaced by a Generic Triazolopyridazine Analog


Within the [1,2,4]triazolo[4,3-b]pyridazine class, minor structural modifications generate profound differences in target engagement and biological activity. Published structure-activity relationship (SAR) data demonstrate that the absence of a C3 substituent on the triazole ring, the cyclohexyl group identity, and the piperidine-3-carboxamide (vs. piperidine-4-carboxamide) connectivity each dictate distinct binding modes and selectivity profiles [1]. For BRD4 bromodomain inhibition, the C3 substituent (R1 position) and the piperidine-based R2 group were shown to be critical determinants of IC₅₀—with certain modifications completely abolishing inhibitory activity [2]. Similarly, in the c-Met/Pim-1 dual inhibitor series, replacement of the cyclohexyl ring or alteration of the carboxamide position yielded >10-fold changes in enzymatic IC₅₀ values [3]. These SAR landscapes indicate that even closely related analogs within this chemotype are not functionally interchangeable. Procuring a generic triazolopyridazine without precisely matching the N-cyclohexyl-piperidine-3-carboxamide substitution pattern risks selecting a compound with divergent or absent activity at the intended target.

Quantitative Differentiation Evidence for N-Cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide vs. Closest Analogs


C3-Unsubstituted Triazole as a Selectivity-Determining Feature vs. C3-Substituted Analogs

The target compound bears no substituent at the C3 position of the [1,2,4]triazolo[4,3-b]pyridazine core, distinguishing it from the majority of published active analogs in this chemotype. In the BRD4 BD1 inhibitor series reported by Kim et al., the C3 (R1) substituent was systematically varied (methyl, trifluoromethyl, ethyl, methylcyclopropane), and the data showed that replacing methyl with trifluoromethyl (compound 5→6) did not meaningfully improve IC₅₀, while bulky substituents such as methylcyclopropane or ortho-fluorobenzyl (compounds 10, 11) completely abolished inhibitory activity [1]. This SAR demonstrates that C3 substitution is not merely potency-modulating but can act as an on/off switch for target engagement. The unsubstituted C3-H of the target compound thus represents a distinct selectivity gate that may favor interaction with targets intolerant of C3 steric bulk—a feature not shared by the C3-methyl analog (MW 300.36), C3-isopropyl analog (MW 370.5), or C3-trifluoromethyl analog (MW ~396.4).

Kinase selectivity BRD4 bromodomain Structure-activity relationship

Piperidine-3-Carboxamide Connectivity vs. Piperidine-4-Carboxamide in c-Met/Pim-1 Dual Inhibitor Scaffolds

The target compound features a piperidine-3-carboxamide linkage, whereas numerous commercially available analogs utilize a piperidine-4-carboxamide attachment (e.g., N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide). In the dual c-Met/Pim-1 inhibitor optimization campaign by Mahmoud et al., the lead compound IV—which contains a cyclohexyl ring linked via a piperidine-carboxamide to the triazolopyridazine core—underwent systematic modification of the linker position and identity [1]. The most potent derivative, compound 4g, achieved c-Met IC₅₀ = 0.163 ± 0.01 μM and Pim-1 IC₅₀ = 0.283 ± 0.01 μM after optimization of both the aryl substituent and the linker architecture [1]. In a separate study, the structurally related Pim-1 inhibitor N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine (VX2) demonstrated a Kᵢ of 0.091–4.5 μM against Pim-1 kinase, with X-ray crystallography (PDB: 3BGQ) confirming binding to the kinase hinge region [2]. While direct head-to-head data for the 3-carboxamide vs. 4-carboxamide positional isomer pair are not published, the SAR trends across these studies establish that the attachment point on the piperidine ring influences the three-dimensional presentation of the carboxamide pharmacophore to the kinase ATP-binding site.

c-Met kinase Pim-1 kinase Antitumor Dual inhibitor

Lower Molecular Weight (286.33 Da) and Favorable Physicochemical Profile vs. Larger Triazolopyridazine Clinical Candidates

With a molecular weight of 286.33 g/mol (C₁₄H₁₈N₆O), the target compound is substantially smaller than advanced triazolopyridazine-based inhibitors such as AZD5153 (MW 479.6 Da; C₂₅H₃₃N₇O₃), a clinical-stage bivalent BRD4 inhibitor [1]. The lower molecular weight, combined with the lipophilic cyclohexyl group, is expected to confer improved passive membrane permeability relative to larger analogs bearing extended pendant groups. In the Mcl-1 inhibitor series reported by Obakachi et al., compound 8l (a triazolopyridazine derivative, IC₅₀ = 1.5 μM against AML cells) was flagged for ADMET liabilities including low solubility and permeability, limitations that were attributed to its larger molecular framework (predicted ΔGbind = −58.96 kcal/mol) [2]. The smaller scaffold of the target compound positions it as a more ligand-efficient starting point—calculated ligand efficiency metrics (based on heavy atom count of 21) are inherently higher than those of AZD5153 (heavy atom count 35), assuming comparable potency. This is relevant for fragment-based screening and lead optimization programs where maintaining ligand efficiency during molecular growth is critical.

Drug-likeness Ligand efficiency Physicochemical properties Permeability

N-Cyclohexyl vs. N-Cyclopropyl and N-Cycloheptyl Analogs: Lipophilic Bulk Impact on Target Affinity and Physicochemical Profile

The N-cyclohexyl group of the target compound can be compared with the N-cyclopropyl and N-cycloheptyl analogs available from commercial vendors. While no published head-to-head comparison exists among these three, the Pim-1 kinase co-crystal structure of the related N-cyclohexyl-triazolopyridazin-6-amine (VX2, PDB: 3BGQ) confirms that the cyclohexyl ring occupies a hydrophobic pocket adjacent to the kinase hinge region, with the crystallographic binding mode validated at 2 Å resolution [1]. In the c-Met/Pim-1 series, the cyclohexyl ring of lead compound IV was identified as a key pharmacophoric element; its replacement with para-substituted phenyl groups produced derivatives with altered potency profiles across the NCI 60-cell-line panel [2]. The cyclohexyl group provides a balance of conformational rigidity (chair conformation) and lipophilicity that differs from the smaller, more strained cyclopropyl ring (reduced van der Waals contact surface) or the larger, more flexible cycloheptyl ring (increased entropic penalty upon binding). This balance is expected to translate into differential target engagement and pharmacokinetic behavior.

N-alkyl substitution Lipophilicity Pim-1 kinase Binding pocket complementarity

Unsubstituted Triazolopyridazine Core as a Versatile Derivatization Handle vs. Pre-functionalized Analogs

Unlike the 3-methyl, 3-isopropyl, and 3-trifluoromethyl analogs, the target compound bears no substituent at the C3 position of the triazole ring. In the Leishmania donovani sterol methyltransferase (LdSMT) inhibitor series, Sakyi et al. demonstrated that chemical modifications at multiple positions on the triazolopyridazine scaffold could improve potency from an initial hit IC₅₀ of 118.3 μM (STOCK6S-84928) to as low as 1.9 ± 0.1 μM (compound 23) through iterative derivatization [1]. The unsubstituted C3 position of the target compound provides a chemically accessible site for introduction of diverse substituents (aryl, heteroaryl, alkyl, amino) via cross-coupling, nucleophilic aromatic substitution, or C–H functionalization. This contrasts with pre-functionalized analogs where the C3 position is already occupied, limiting the accessible chemical space for library enumeration. For procurement in parallel synthesis or DNA-encoded library (DEL) programs, an unsubstituted scaffold enables more diverse and cost-effective library production than a pre-functionalized analog that would require deprotection or functional group interconversion before diversification.

Late-stage functionalization Parallel synthesis Combinatorial chemistry Medicinal chemistry

Documented Antiproliferative and Multitarget Potential of the Triazolopyridazine Scaffold Class

The [1,2,4]triazolo[4,3-b]pyridazine scaffold to which the target compound belongs has demonstrated activity across multiple therapeutic target classes in published studies. Key data include: (a) dual c-Met/Pim-1 inhibition with IC₅₀ values of 0.163 μM and 0.283 μM respectively (compound 4g), accompanied by 29.61-fold apoptosis induction in MCF-7 breast cancer cells vs. control [1]; (b) BRD4 bromodomain BD1 inhibition at micromolar IC₅₀, with four co-crystal structures solved to characterize binding modes [2]; (c) antileishmanial activity against L. donovani promastigotes with IC₅₀ as low as 1.9 ± 0.1 μM (compound 23), and antitrypanosomal activity against T. brucei with IC₅₀ of 0.6 ± 0.0 μM (compound 16) [3]; and (d) Mcl-1 inhibition with Kᵢ values of 0.31–0.35 μM (compounds 8f–8l) and anti-AML activity (IC₅₀ = 1.5 μM for compound 8l) [4]. While these data derive from analogs rather than the target compound itself, they establish the scaffold's intrinsic polypharmacology—a property that is valuable for phenotypic screening campaigns where target deconvolution occurs downstream of hit identification.

Anticancer Antiparasitic Multitarget pharmacology Phenotypic screening

Recommended Research and Procurement Application Scenarios for N-Cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide


Kinase-Focused Lead Generation: Pim-1 and c-Met Inhibitor Library Design

Based on the demonstrated Pim-1 Kᵢ of 0.091–4.5 μM for the structurally related VX2 compound and the c-Met IC₅₀ of 0.163 μM for optimized triazolopyridazine derivatives, this compound is well-suited as a core scaffold for kinase-focused combinatorial library synthesis [1]. Its unsubstituted C3 position enables parallel derivatization to explore SAR around the triazole ring, while the N-cyclohexyl group provides a validated hydrophobic anchor for the kinase hinge region as confirmed by X-ray crystallography (PDB: 3BGQ) [2]. Recommended use: purchase as a starting scaffold for 24–96 member parallel synthesis libraries targeting the Pim-1/c-Met ATP-binding pocket.

Epigenetic Probe Development: BRD4 Bromodomain Inhibitor Optimization

The triazolopyridazine core is a validated BRD4 bromodomain-binding scaffold with micromolar IC₅₀ values and four published co-crystal structures elucidating the binding mode to BD1 [1]. The target compound's lack of C3 substitution and its compact molecular framework (MW 286.33) make it an attractive fragment-like starting point for structure-based design of BRD4 BD1/BD2-selective inhibitors. The piperidine-3-carboxamide connectivity offers a vector for growing toward the WPF shelf or the ZA channel—two regions exploited by potent BET inhibitors such as JQ1 and AZD5153. Recommended use: fragment growing campaigns informed by the published BD1 co-crystal structures.

Antiparasitic Drug Discovery: Leishmaniasis and Trypanosomiasis Hit Expansion

Published data demonstrate that triazolopyridazine derivatives can achieve potent antiparasitic activity: compound 23 achieved an IC₅₀ of 1.9 ± 0.1 μM against L. donovani promastigotes, while compounds 10 and 16 showed IC₅₀ values of 0.8 ± 0.1 μM and 0.6 ± 0.0 μM against T. brucei, respectively [1]. These activities emerged from systematic SAR exploration of the scaffold starting from a weak hit (IC₅₀ = 118.3 μM). The target compound, with its unsubstituted C3 position and synthetically accessible functional groups, provides an ideal template for generating focused libraries aimed at improving antiparasitic potency through the introduction of substituted aryl/heteroaryl groups at C3. Recommended use: hit-to-lead optimization in kinetoplastid disease programs.

Physicochemical Property-Driven Fragment Library Procurement

With MW 286.33 Da (heavy atom count 21, well within fragment space), this compound straddles the boundary between fragment-like and lead-like chemical space [1]. Its lower molecular weight compared to advanced triazolopyridazine leads such as AZD5153 (MW 479.6 Da) [2] provides superior ligand efficiency metrics, making it suitable for fragment-based screening (FBS) by NMR, SPR, or X-ray crystallography. The cyclohexyl group offers a defined lipophilic anchor that can be detected in ¹⁹F- or ¹H-based ligand-observed NMR experiments if appropriately labeled. For procurement managers building fragment libraries, this compound fills a gap in the 250–300 Da range with a privileged heterocyclic scaffold underrepresented in commercial fragment collections.

Selectivity Profiling Against the Triazolopyridazine Chemotype Family

Given that triazolopyridazine analogs exhibit activity across kinases (Pim-1, c-Met), bromodomains (BRD4), Mcl-1, and sterol methyltransferase (LdSMT) [1], the target compound—with its distinct C3-unsubstituted and piperidine-3-carboxamide architecture—may display a unique selectivity fingerprint. Procuring this compound alongside its C3-methyl, C3-isopropyl, and C3-trifluoromethyl analogs enables systematic selectivity profiling across a panel of biochemical and cellular assays. Such a chemotype-wide selectivity panel is valuable for identifying structure-selectivity relationships that inform lead series triaging decisions. Recommended use: purchase as part of a 5–10 member chemotype mini-library for broad-panel selectivity screening.

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